molecular formula C16H12N2S2 B016289 3,3'-Diindolyl Disulphide CAS No. 61830-39-5

3,3'-Diindolyl Disulphide

Cat. No.: B016289
CAS No.: 61830-39-5
M. Wt: 296.4 g/mol
InChI Key: NNBHHSOOWJVMMD-UHFFFAOYSA-N
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Description

3,3’-Diindolyl Disulphide is an organic compound with the molecular formula C16H12N2S2 It is a derivative of indole, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

3,3’-Diindolyl Disulphide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies have shown that 3,3’-Diindolyl Disulphide can influence cell function. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . It has been observed to have anti-cancer properties, influencing apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress .

Molecular Mechanism

The molecular mechanism of action of 3,3’-Diindolyl Disulphide is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diindolyl Disulphide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 3,3’-Diindolyl Disulphide can vary with different dosages in animal models

Metabolic Pathways

3,3’-Diindolyl Disulphide is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Diindolyl Disulphide can be synthesized through several methods. One common method involves the reaction of indole with sulfur-containing reagents. For example, the reaction of indole with thiourea and iodine in the presence of sodium hydroxide in ethanol and water at room temperature yields 3,3’-Diindolyl Disulphide .

Industrial Production Methods: While specific industrial production methods for 3,3’-Diindolyl Disulphide are not extensively documented, the synthesis typically involves scalable reactions that can be performed under mild conditions. The use of heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous silica nanoparticles, has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diindolyl Disulphide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .

Scientific Research Applications

3,3’-Diindolyl Disulphide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that 3,3’-Diindolyl Disulphide may have therapeutic potential in treating certain types of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: 3,3’-Diindolyl Disulphide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1H-indol-3-yldisulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHHSOOWJVMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395128
Record name 3,3'-Diindolyl Disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-39-5
Record name 3,3'-Diindolyl Disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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